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MAGMA Gene-Set Analysis Technical Support
Center

Welcome to the technical support center for MAGMA (Multi-marker Analysis of GenoMic
Annotation). This guide is designed to assist researchers, scientists, and drug development
professionals in troubleshooting common errors and optimizing their MAGMA gene-set
analyses.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for a MAGMA gene-set analysis?
Al: A standard MAGMA analysis involves three main stages:

e Annotation: This initial step maps SNPs from your GWAS to their corresponding genes
based on genomic location.[1][2][3] You will need a SNP location file and a gene location file
for this stage.

» Gene Analysis: In the second stage, MAGMA calculates gene-level p-values by aggregating
the SNP-level association statistics for all SNPs located within a gene.[1][2][3] This can be
done using either raw genotype data or summary statistics from a GWAS, in which case a
reference genotype dataset is required to account for linkage disequilibrium (LD).
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+ Gene-Set Analysis: The final stage involves testing whether genes within predefined sets
(e.g., biological pathways) are more strongly associated with the phenotype of interest than
other genes.[1][2][4] This is a competitive analysis that provides insights into the biological
pathways underlying the studied trait.[2][4]

A visualization of the standard MAGMA workflow is provided below.
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A diagram illustrating the standard workflow of a MAGMA gene-set analysis.

Troubleshooting Guides

Issue 1: "ERROR - reading p-value file: no valid p-values
found for any SNPs in the data."

This is one of the most common errors encountered during the gene analysis step when using
GWAS summary statistics. It indicates that MAGMA was unable to match the SNP identifiers in
your p-value file with the SNP identifiers in the reference genotype data.

Common Causes and Solutions:

o Mismatched SNP Identifiers: The most frequent cause is a discrepancy in the SNP naming
convention between your GWAS summary file and the reference panel (e.g., using rsiID in
one file and chr:pos in the other).

o Solution: Ensure that both your p-value file and the reference data (.bim file) use the same
SNP identifiers. You may need to convert your SNP IDs to match the reference panel.[5] If
you are using a reference panel with rsIDs, your p-value file must also contain rsiDs.[5]

 Incorrect File Path: MAGMA may not be able to locate your p-value file if the provided path is
incorrect.

o Solution: Double-check that the file path specified with the --pval flag is correct and that
the file exists at that location.

e Incorrect Column Specification: MAGMA might be looking for SNP IDs and p-values in the
wrong columns of your summary statistics file.

o Solution: If your file has a header, ensure the columns containing SNP IDs and p-values
are named "SNP" and "P" respectively. If there is no header, MAGMA assumes the first
column contains SNP IDs and the second contains p-values.[4] You can use the use=
modifier with the --pval flag to specify the correct columns by name or index (e.g., --pval
my_gwas.txt use=rsID,PVAL).[4]

« Insufficient SNP Overlap: Even with matching identifiers, there might be a very low overlap of
SNPs between your summary statistics and the reference panel.
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o Solution: Always inspect the MAGMA log file (.log).[4] It provides detailed information on
how many SNPs were read from your p-value file and how many of those were
successfully mapped to the reference data. A very low mapping percentage indicates a
significant mismatch between the two files.

Below is a troubleshooting flowchart to diagnose the "no valid p-values found" error.
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A troubleshooting flowchart for the "no valid p-values found" error.
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Issue 2: "ERROR - reading gene annotation file: found
no genes containing SNPs in genotype data."

This error occurs during the gene analysis step and indicates that after filtering, none of the
SNPs in your dataset could be mapped to any of the genes in your annotation file.

Common Causes and Solutions:

o Very Small Input SNP Set: If you are using a very small, pre-filtered set of SNPs, it's possible
that none of them fall within the gene boundaries defined in your annotation file.

o Solution: MAGMA is designed for genome-wide data. If you are analyzing a small subset
of SNPs, it's possible none of them will map to genes. Consider using the full GWAS
summary statistics for the annotation and gene analysis steps.

¢ Incorrect Gene Window Size: The window size for mapping SNPs to genes might be too
small, excluding nearby SNPs that could be relevant.

o Solution: During the annotation step, you can specify a window around the gene
transcription start and end sites to include nearby SNPs (e.g., --annotate window=5,1.5).
The appropriate window size can be context-dependent, and you may need to experiment
with different settings.

» Mismatched Genome Builds: If your SNP locations and gene locations are from different
genome builds (e.g., hg19 vs. hg38), the mapping will be incorrect.

o Solution: Ensure that both your SNP location file and your gene location file are based on
the same genome build. Gene location files for different builds are available on the
MAGMA website.

Quantitative Data Summary

The choice of gene analysis model in MAGMA can impact the results. The table below
summarizes the reported Type 1 error rates and power for different MAGMA models from a

simulation study.
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Power Power
. Mean Type Power
Model Analysis (Isolated . (Two-
1 Error Rate (SNPs in
Name Type SNPs, Low . marker
(SD) High LD)
LD) effect)
Raw
MAGMA-
. Genotype 0.049 (0.007) 0.32 0.97 0.98
main
Data
MAGMA- Summary
o 0.049 (0.007) 0.19 0.90 0.62
mean Statistics
Summary
MAGMA-top o 0.050 (0.007) 0.38 0.99 0.63
Statistics

Data is based on simulations and may vary depending on the dataset.[6]

Experimental Protocols
Standard MAGMA Protocol using GWAS Summary
Statistics

This protocol outlines the standard procedure for performing a gene-set analysis using GWAS
summary statistics and a reference genotype panel like the 1000 Genomes Project.

1. Prepare Input Files:

¢ GWAS Summary Statistics File: A plain text file containing columns for SNP identifiers, p-
values, and sample size for each SNP. Ensure the SNP IDs match the reference panel.

+ Reference Genotype Data: Download a suitable reference panel (e.g., 1000 Genomes
European panel) from the MAGMA website. This should be in PLINK binary format (.bed,
.bim, .fam).

e Gene Location File: Download the appropriate gene location file for the correct genome build
from the MAGMA website.
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e Gene Set File: A file defining your gene sets of interest. Each line should contain a gene set
name followed by the Entrez gene IDs belonging to that set.

2. Annotation Step:

This step creates a file that maps each SNP in your reference panel to the genes it falls into.

o [REFERENCE_DATA]: The prefix of your reference genotype files.

o [GENE_LOCATION_FILE]: The path to your gene location file.

o [OUTPUT_PREFIX]: A prefix for your output files. This will generate
[OUTPUT_PREFIX].genes.annot.

3. Gene Analysis Step:

This step calculates gene-level p-values based on your GWAS summary statistics.

e [GWAS_SUMMARY _FILE]: Your GWAS summary statistics file.

o N=[SAMPLE_SIZE]: The sample size of your GWAS.

e This will generate [OUTPUT_PREFIX].genes.out and [OUTPUT_PREFIX].genes.raw.

4. Gene-Set Analysis Step:

This final step performs the competitive gene-set analysis.

o [GENE_SET_FILE]: Your custom gene set file.

» This will generate [OUTPUT_PREFIX].gsa.out, which contains the results of the gene-set
analysis.

Important Considerations:

o Always inspect the .log file after each step to check for warnings and ensure the analysis is
running as expected.[4]
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e The choice of reference panel is crucial and should match the ancestry of your GWAS
population to accurately model LD.

» Be aware of the MAGMA version you are using, as updates may include important changes
to statistical models. For instance, the SNP-wise Mean model was updated in v1.08 to
correct an issue with inflated Type 1 error rates.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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